(S)-3-phenyllactate
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Overview
Description
(S)-3-phenyllactate is a (2S)-2-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of (S)-3-phenyllactic acid. It is a 3-phenyllactate and a (2S)-2-hydroxy monocarboxylic acid anion. It is a conjugate base of a (S)-3-phenyllactic acid. It is an enantiomer of a (R)-3-phenyllactate.
Scientific Research Applications
Enhanced Phenyllactic Acid Production
The production of 3-Phenyllactic acid (PhLA) from glucose in Escherichia coli is optimized by utilizing oxygen limitation and controlling the dissolved oxygen (DO) levels. High glucose concentration and oxygen-limited conditions (DO = 0 ppm) significantly enhance PhLA production. The study highlights the critical role of controlling DO levels for improving the production of various aromatic compounds through the shikimate pathway (Kawaguchi et al., 2019).
Bio-Polyester Production from Renewable Resources
One-step Fermentative Production of Aromatic Polyesters
(S)-3-Phenyllactate is integrated into the one-step fermentation process for producing aromatic polyesters from glucose. Metabolically engineered Escherichia coli strains successfully produce various poly(3HB-co-d-phenyllactate) polymers, demonstrating a sustainable approach for polyester production from renewable resources (Yang et al., 2018).
Understanding Biosynthesis in Lactic Acid Bacteria
Mechanism of Phenyllactate Biosynthesis in LAB
The study on Lactobacillus plantarum LY-78 provides insights into the mechanism of phenyllactate (PLA) biosynthesis in lactic acid bacteria (LAB). The research presents the genome, transcriptome, and fermentation analyses, revealing the pathways, operons, and key genes involved in PLA biosynthesis, offering valuable insights for future applications (Sun et al., 2019).
Innovative Pathways for Cinnamic Acid Production
Alternative Fermentation Pathway for Cinnamic Acid
An innovative metabolic pathway for fermenting glucose to cinnamic acid (CA) via d-phenyllactate is designed, offering a novel and efficient alternative to conventional processes. This process optimizes the incubation periods under aerobic and anaerobic conditions, significantly improving CA yield from glucose (Masuo et al., 2016).
Enantioseparation and Antimicrobial Applications
Enantioseparation for Medical and Agricultural Applications
The study presents a method for the enantioseparation of 3-phenyllactic acid, crucial for differentiating its pharmacological activity. The technique involves chiral ligand exchange countercurrent chromatography, achieving high optical purity of enantiomeric 3-phenyllactic acid, essential for pharmaceutical and agricultural applications (Tong et al., 2017).
3-Phenyllactic Acid as a Broad-Spectrum Antimicrobial Agent
The compound is recognized for its antimicrobial properties, effective against various bacteria and fungi. Its potential as a food and feed additive makes it a significant alternative to antibiotics for controlling microbial contamination and increasing the shelf life of products (Chau, 2016).
Molecular and Structural Insights
Rhodococcus L-phenylalanine Dehydrogenase
The enzyme from Rhodococcus sp. M4 is analyzed, providing insights into its kinetics, mechanism, and structural basis for catalytic specificity. The study contributes to understanding the enzymatic reaction and redox specificity, pertinent to the metabolism of L-phenylalanine and L-3-phenyllactate (Brunhuber et al., 2000).
Synthesis and Structural Analysis of Chiral Cluster Complexes
The study focuses on the synthesis and structural characterization of new chiral cluster complexes containing (S)-mandelate and (S)-phenyllactate ligands. The findings contribute to the understanding of the dynamics at the Mo–Py coordination site, essential for applications in coordination chemistry and material science (Gushchin et al., 2016).
Properties
Molecular Formula |
C9H9O3- |
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Molecular Weight |
165.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1/t8-/m0/s1 |
InChI Key |
VOXXWSYKYCBWHO-QMMMGPOBSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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